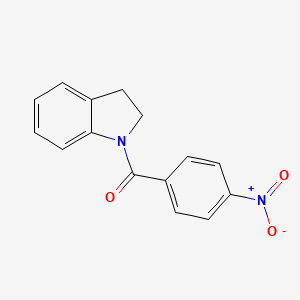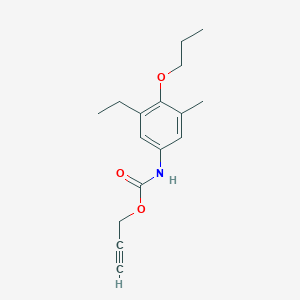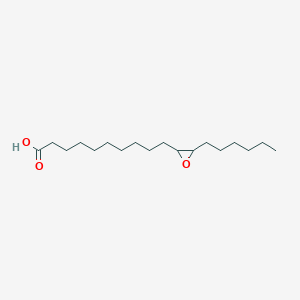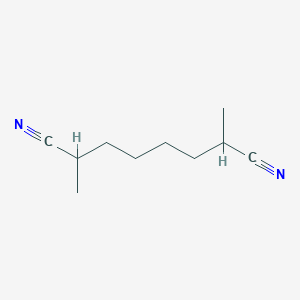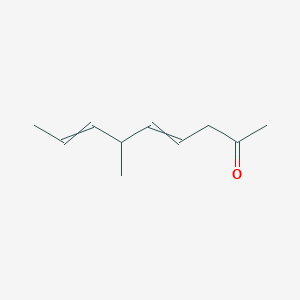
6-Methylnona-4,7-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylnona-4,7-dien-2-one is an organic compound with the molecular formula C10H14O It is a member of the nonadienone family, characterized by the presence of two double bonds and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylnona-4,7-dien-2-one typically involves the use of specific starting materials and reaction conditions. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the desired dienone structure. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylnona-4,7-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 6-Methylnona-4,7-dien-2-ol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols, such as 6-Methylnona-4,7-dien-2-ol.
Substitution: Various substituted derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Methylnona-4,7-dien-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma and chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Methylnona-4,7-dien-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify biological molecules. For example, its oxidation and reduction reactions can alter the structure and function of proteins and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Nonadien-2-one, 8-methyl-5-(1-methylethyl)-, (E): This compound shares a similar structure but differs in the position and configuration of its double bonds.
2-Methyl-6-methyleneocta-2,7-dien-4-one: Another related compound with a similar backbone but different functional groups.
Uniqueness
6-Methylnona-4,7-dien-2-one is unique due to its specific arrangement of double bonds and the presence of a ketone group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
88691-59-2 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
6-methylnona-4,7-dien-2-one |
InChI |
InChI=1S/C10H16O/c1-4-6-9(2)7-5-8-10(3)11/h4-7,9H,8H2,1-3H3 |
Clave InChI |
LACAINMQBHYHMA-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(C)C=CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


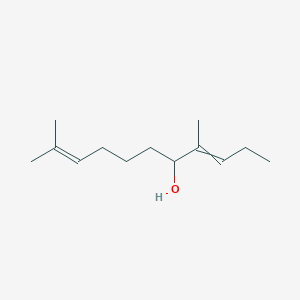
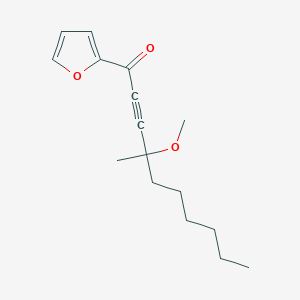

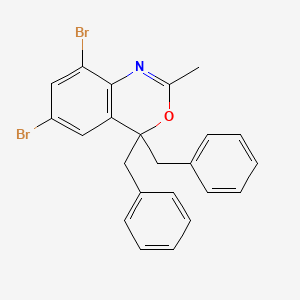
![Pentyl 4-{(E)-[([1,1'-biphenyl]-4-yl)methylidene]amino}benzoate](/img/structure/B14402184.png)
![2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14402188.png)
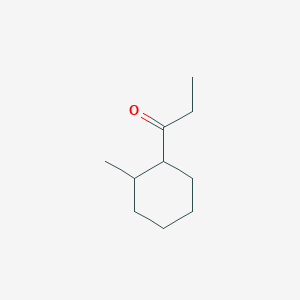
![4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene](/img/structure/B14402205.png)


